PD168393

Description

PD-168393 is an epidermal growth factor receptor inhibitor.

EGFR Inhibitor PD-168393 is a quinazolone compound with anti-tumor activity. PD-168393 is a cell-permeable, irreversible, and selective inhibitor of ligand-dependent epidermal growth factor (EGF) receptor (EGFR). This agent binds to the catalytic domain of EGFR with a 1:1 stoichiometry and inactivates the EGFR tyrosine kinase activity through alkylation of a cystine residue (Cys-773) within the ATP-binding pocket, thereby inhibiting proliferation of EGFR-expressing tumor cells.

epidermal growth factor receptor inhibito

Structure

3D Structure

Propriétés

IUPAC Name |

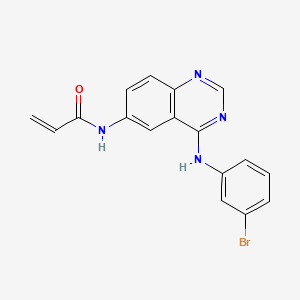

N-[4-(3-bromoanilino)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUBKQUPEREOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274444 | |

| Record name | pd 168393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194423-15-9 | |

| Record name | PD 168393 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 168393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-168393 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pd 168393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-168393 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R996Y9T0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD168393: A Technical Guide to its Mechanism of Action on EGFR

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the mechanism of action of PD168393, a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR). It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this compound for research and development applications.

Core Mechanism of Action: Irreversible Inhibition and Conformation Stabilization

This compound is a 4-anilinoquinazoline derivative that functions as a selective, cell-permeable, and irreversible inhibitor of the EGFR tyrosine kinase.[1][2] Its primary mechanism involves a targeted covalent modification within the ATP-binding pocket of the EGFR kinase domain.

1.1 Covalent Binding to Cysteine 773

The defining feature of this compound's action is its ability to form a covalent bond with a specific cysteine residue, Cys-773, located in the ATP-binding site of EGFR.[1][3] This reaction is facilitated by the acrylamide moiety on the this compound molecule, which acts as a Michael acceptor for the nucleophilic thiol group of the cysteine.[4] Mass spectrometry analysis has confirmed a 1:1 binding stoichiometry and pinpointed Cys-773 as the exclusive site of modification.[3] This covalent and irreversible binding permanently inactivates the kinase activity of the receptor.[1][2]

1.2 Stabilization of the Active Kinase Conformation

Unlike some kinase inhibitors that stabilize an inactive conformation, this compound, along with inhibitors like gefitinib and erlotinib, binds to and stabilizes the EGFR kinase domain in its active conformation.[5][6] A significant and somewhat counterintuitive consequence of this is the promotion of ligand-independent receptor dimerization.[5][6] Even without the binding of a natural ligand like EGF, treatment with this compound induces the formation of EGFR dimers.[6] However, this dimerization is non-productive; despite the kinase domain being in an "active" state, the irreversible blockade of the ATP-binding site prevents autophosphorylation and downstream signal transduction.[6]

Quantitative Biological Activity

The potency of this compound has been characterized across various cellular contexts. The compound exhibits high potency against EGFR and related ErbB family members while showing selectivity over other kinase families.

| Target / Assay | IC50 / Measurement | Cell Line / System | Source |

| EGFR Kinase | 0.70 nM | In vitro | [1][2] |

| Heregulin-induced Phosphorylation | 5.7 nM | MDA-MB-453 cells | [1] |

| EGF-mediated Phosphorylation | 1-6 nM | HS-27 fibroblasts | [1] |

| Her2-induced Phosphorylation | ~100 nM | 3T3-Her2 cells | [1] |

| EGFR Del3, T790M Mutant | < 0.5 µM (GI50) | Mouse BA/F3 cells | [2] |

| Tumor Growth Inhibition | 115% | A431 xenograft | [1] |

| Selectivity | Inactive | Insulin, PDGF, FGFR, PKC | In vitro |

Effects on Downstream Signaling Pathways

Ligand binding to EGFR typically triggers receptor dimerization, autophosphorylation, and the activation of multiple downstream pathways crucial for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT cascades.[7][8][9]

This compound effectively decouples the receptor from these pathways. By irreversibly occupying the ATP-binding site, it completely suppresses EGF-dependent autophosphorylation.[1] This inhibition persists even after the compound is removed from the medium, highlighting the permanent nature of the inactivation.[1] Consequently, the phosphorylation and activation of key downstream signaling nodes, including PLCγ1, Stat1, and Dok1, are blocked.[1]

Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of EGFR inhibitors like this compound.

EGFR Kinase Assay (Luminescent)

This protocol measures the enzymatic activity of EGFR and the inhibitory potential of this compound by quantifying ADP production. The protocol is adapted from the ADP-Glo™ Kinase Assay.[9][10]

Materials:

-

Purified recombinant EGFR enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (10 mM stock)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (10 mM stock in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup:

-

Add 1 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of EGFR enzyme (e.g., 4 ng/µL) to each well.

-

To initiate the reaction, add 2 µL of a substrate/ATP mix (e.g., 250 µg/mL Poly(Glu,Tyr), 25 µM ATP). Final volume: 5 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Measurement: Record luminescence using a plate reader. Calculate IC50 values from the dose-response curve.

Western Blot for EGFR Phosphorylation

This protocol determines the effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

A431 cells (or other high-EGFR expressing line)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

This compound

-

EGF

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture: Plate A431 cells and grow to 80-90% confluency. Serum-starve the cells for 12-24 hours before treatment.

-

Compound Treatment: Pre-treat cells with desired concentrations of this compound (e.g., 0-100 nM) or vehicle for 2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Collect lysates and clarify by centrifugation.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., 5% BSA in TBST) for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Wash the membrane, apply ECL substrate, and visualize bands using a chemiluminescence imaging system. Analyze band intensity to quantify changes in phosphorylation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 5. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. timothyspringer.org [timothyspringer.org]

- 7. researchgate.net [researchgate.net]

- 8. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. promega.com.cn [promega.com.cn]

The Cellular Target of PD168393: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD168393 is a potent and selective, cell-permeable small molecule inhibitor that has been instrumental in the study of cellular signaling pathways. This document provides a comprehensive overview of the cellular target of this compound, its mechanism of action, and its effects on downstream signaling cascades. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in the fields of cell biology, oncology, and drug discovery.

Primary Cellular Target: Epidermal Growth Factor Receptor (EGFR)

The primary cellular target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2] EGFR plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[2] this compound is a potent, selective, and irreversible inhibitor of EGFR tyrosine kinase.[1][3][4] It also demonstrates inhibitory activity against another member of the ErbB family, ErbB2 (also known as HER2/neu).[1][5]

The high selectivity of this compound for EGFR is a key feature. It is reported to be inactive against other protein kinases such as the insulin receptor, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Protein Kinase C (PKC).[1][3]

Mechanism of Action: Irreversible Covalent Inhibition

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain.[3][4][6] Its mechanism of action is distinguished by its irreversible nature. This compound contains a reactive acrylamide group that forms a covalent bond with a specific cysteine residue, Cys-773 (also numbered as Cys797 in some literature), located within the ATP-binding site of EGFR.[3][4][7][8] This covalent modification permanently inactivates the kinase activity of the receptor.[3][9]

The irreversible binding of this compound leads to a prolonged suppression of EGFR activity, even after the compound is removed from the extracellular medium.[3][9] This sustained inhibition is a significant advantage for its use as a research tool and a basis for the development of therapeutic agents.

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for EGFR and ErbB family members.

| Target/Cell Line | IC50 Value | Assay Type |

| EGFR (enzymatic) | 0.7 nM | Kinase Assay[1][3][4] |

| erbB1 | 0.08 nM | Not Specified[5] |

| erbB2 | 5.7 nM | Not Specified[5] |

| erbB4 | 12 nM | Not Specified[5] |

| A431 cells (EGF-induced tyrosine phosphorylation) | 4.3 nM | Cell-based Assay[1] |

| MDA-MB-453 cells (Heregulin-induced tyrosine phosphorylation) | 5.7 nM | Cell-based Assay[3] |

| HS-27 human fibroblasts (EGF-mediated tyrosine phosphorylation) | 1-6 nM | Cell-based Assay[3][7] |

| 3T3-Her2 cells (Her2-induced tyrosine phosphorylation) | ~100 nM | Cell-based Assay[3] |

| SK-BR-3 cells | 15 nM | Cell Growth Assay[5] |

Impact on Cellular Signaling Pathways

By inhibiting EGFR kinase activity, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for various cellular functions. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail. These phosphorylated tyrosines serve as docking sites for various signaling proteins, leading to the activation of pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][10]

This compound prevents this initial autophosphorylation step, thereby inhibiting the activation of all subsequent downstream signaling events.[3][11] This leads to the inhibition of cell proliferation, motility, and survival in cells that are dependent on EGFR signaling.[2][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. PD 168393 [sigmaaldrich.com]

- 5. PD 168393, EGFR inhibitor (CAS 194423-15-9) | Abcam [abcam.com]

- 6. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. apexbt.com [apexbt.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

PD168393 irreversible inhibitor explained

An In-Depth Technical Guide to the Irreversible EGFR Inhibitor: PD168393

Introduction

This compound is a potent, selective, and cell-permeable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the 4-(phenylamino)quinazoline class of compounds, it distinguishes itself through its mechanism of irreversible inhibition, which provides a durable and highly specific mode of action against its targets.[2] Primarily targeting EGFR (ErbB1) and ErbB2, this compound has been instrumental as a preclinical research tool for understanding the dynamics of EGFR signaling and the development of covalent kinase inhibitors, such as the clinically evaluated CI-1033.[3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and its impact on cellular signaling pathways.

Core Mechanism of Irreversible Inhibition

This compound functions as an ATP-competitive inhibitor, initially binding to the ATP pocket of the EGFR kinase domain. Its defining feature is a reactive acrylamide group located at the 6-position of the quinazoline ring.[2] This electrophilic "warhead" is positioned to react with the nucleophilic thiol group of a specific cysteine residue, Cys-773, located within the ATP-binding site of EGFR.[3][4]

The interaction proceeds via a Michael addition reaction, resulting in the formation of a stable, covalent bond between the inhibitor and the enzyme.[2][4] This covalent linkage permanently inactivates the kinase activity of the receptor, as it cannot be reversed by simple dissociation.[2] The specificity of this compound is remarkable; it shows minimal to no activity against other kinases such as the insulin receptor, PDGF receptor, FGF receptor, and Protein Kinase C (PKC), demonstrating a selectivity ratio of nearly 100,000-fold.[1][3][4] This high specificity is attributed to the unique presence and accessibility of the target cysteine residue in EGFR and related ErbB family members like ErbB2.[4]

The irreversible nature of this inhibition leads to prolonged suppression of EGFR signaling. Even after this compound is removed from the extracellular medium, the receptor's autophosphorylation remains completely suppressed for extended periods, a key advantage over reversible inhibitors.[2][3]

Caption: Mechanism of this compound irreversible inhibition of EGFR.

Quantitative Inhibitory Data

The potency of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Enzymatic and Cellular IC₅₀ Values for this compound

| Target/Assay | Cell Line/System | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| EGFR Tyrosine Kinase | Enzyme Assay | 0.7 nM | [1][3][5] |

| ErbB1 | Enzyme Assay | 0.08 nM | [6] |

| ErbB2 | Enzyme Assay | 5.7 nM | [6] |

| ErbB4 | Enzyme Assay | 12 nM | [6] |

| Heregulin-induced Phosphorylation | MDA-MB-453 Cells | 5.7 nM | [3] |

| EGF-mediated Phosphorylation | HS-27 Fibroblasts | 1-6 nM | [3] |

| Her2-induced Phosphorylation | 3T3-Her2 Cells | ~100 nM | [3] |

| Cell Growth Inhibition | SK-BR-3 Cells | 15 nM |[6] |

Experimental Protocols

Confirmation of Covalent Binding via Mass Spectrometry

This protocol outlines the method used to verify the irreversible, covalent binding of this compound to the EGFR tyrosine kinase (TK) domain.[2]

Objective: To determine the stoichiometry and covalent nature of the this compound-EGFR interaction by measuring the mass change of the EGFR protein upon incubation with the inhibitor.

Methodology:

-

Protein Preparation: A solution of the purified EGFR TK catalytic domain (50 µg) is prepared in a buffer of 20 mM Tris (pH 8.0), 150 mM NaCl, 1 mM DTT, and 1 mM EDTA, supplemented with protease inhibitors.

-

Inhibitor Incubation: A solution of this compound (dissolved in DMSO) is added to the EGFR TK solution. A control reaction with a reversible inhibitor (PD174265) and a no-inhibitor control are run in parallel. The reaction mixture is incubated for 90 minutes.

-

Reaction Quenching: The reaction is stopped by the addition of 5% (vol/vol) acetic acid.

-

Sample Analysis: An aliquot of the protein solution is analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

Data Interpretation: The resulting mass spectra are deconvoluted. A mass increase in the EGFR TK protein corresponding to the molecular weight of this compound (~370 Da) confirms the formation of a 1:1 covalent protein-inhibitor complex.[2][4] Experiments using a mutant EGFR where Cys-773 is replaced show no such mass increase, confirming Cys-773 as the site of alkylation.[4]

Caption: Workflow for Mass Spectrometry confirmation of covalent binding.

In-Cell Washout Assay for Irreversibility

This protocol demonstrates the durable inhibitory effect of this compound in a cellular context.[2]

Objective: To assess whether the inhibition of EGFR autophosphorylation persists after the removal of the compound from the culture medium.

Methodology:

-

Cell Culture: A431 human epidermoid carcinoma cells, which overexpress EGFR, are cultured to sub-confluence.

-

Inhibitor Treatment: Cells are pre-treated with this compound for varying amounts of time (e.g., 1 minute to 2 hours).

-

Washout: The culture medium containing this compound is removed, and the cells are washed thoroughly with compound-free medium to remove any unbound inhibitor.

-

Resting Period: The cells are then incubated in fresh, compound-free medium for an extended period (e.g., 8 hours).

-

EGFR Stimulation & Lysis: Cells are stimulated with EGF to induce receptor autophosphorylation, followed by cell lysis.

-

Analysis: EGFR is immunoprecipitated from the cell lysates, and the level of autophosphorylation is assessed via Western blotting with an anti-phosphotyrosine antibody.

-

Data Interpretation: Compared to a reversible inhibitor, which would show recovery of receptor activity after the washout period, cells treated with this compound show continued, complete suppression of autophosphorylation, demonstrating its irreversible mechanism in a viable cell system.[2][3]

In Vivo Tumor Xenograft Efficacy Study

This protocol describes a typical preclinical animal study to evaluate the anti-tumor efficacy of this compound.[1][3]

Objective: To determine the effect of this compound on the growth of human tumors in an animal model.

Methodology:

-

Animal Model: Athymic nude mice are subcutaneously inoculated with A431 human epidermoid carcinoma cells to establish xenograft tumors.

-

Treatment Regimen: Once tumors reach a specified size, mice are randomized into treatment and control groups. The treatment group receives this compound at a dose of 58 mg/kg, administered via intraperitoneal (i.p.) injection once daily on a cyclical schedule (e.g., days 10-14, 17-21, and 24-28).[1]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Data Interpretation: Efficacy is determined by comparing the tumor growth rate in the treated group to the control group. This compound has been shown to produce significant tumor growth inhibition (115% after 15 days of treatment) in this model.[1][3]

Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for adapter proteins, which in turn activate critical downstream signaling cascades that regulate cell proliferation, survival, and migration.[7]

The primary pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Principally involved in regulating cell proliferation.

-

PI3K-AKT-mTOR Pathway: A major driver of cell survival and growth.

By covalently binding to and inactivating the EGFR kinase domain, this compound effectively blocks the initial autophosphorylation event. This prevents the recruitment of adapter proteins and halts the propagation of signals down these key pathways.[7] This comprehensive blockade of EGFR-driven signaling is the basis for its potent anti-proliferative and pro-apoptotic effects in cancer cells dependent on this pathway.[7][8]

Caption: EGFR signaling pathway and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. PD 168393, EGFR inhibitor (CAS 194423-15-9) | Abcam [abcam.com]

- 7. apexbt.com [apexbt.com]

- 8. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD168393 in Signal Transduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD168393 is a potent and selective, cell-permeable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. By covalently binding to a specific cysteine residue in the ATP-binding pocket of these receptors, this compound effectively blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signal transduction cascades, and detailed protocols for its experimental application.

Introduction

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a pivotal role in regulating normal cellular processes. However, aberrant activation of these receptors through mutation, amplification, or overexpression is a common driver of tumorigenesis in various cancers. Consequently, EGFR and its family members are critical targets for anti-cancer drug development.

This compound is a 4-anilinoquinazoline derivative that functions as an irreversible inhibitor of EGFR and ErbB2. Its high specificity and potency make it a valuable tool for studying EGFR-mediated signal transduction and a lead compound for the development of therapeutic agents.

Mechanism of Action

This compound exerts its inhibitory effect through the irreversible alkylation of a specific cysteine residue (Cys-773) located in the ATP-binding pocket of the EGFR kinase domain[1][2]. This covalent modification prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This irreversible binding provides a prolonged duration of action, as the inhibition is maintained even after the compound is cleared from the local environment.

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 Value |

| EGFR Tyrosine Kinase | 0.7 nM[1][3][4][5] |

| ErbB2 | 5.7 nM[1][4] |

| ErbB1 | 0.08 µM[4] |

| ErbB4 | 12 nM[4] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | IC50 Value (Cell Growth Inhibition) |

| SK-BR-3 | 0.2 µM[3] |

| MDA-MB-453 | 5.7 nM (heregulin-induced tyrosine phosphorylation)[1][6] |

| HS-27 | 1-6 nM (EGF-mediated tyrosine phosphorylation)[1][6] |

| 3T3-Her2 | ~100 nM (Her2-induced tyrosine phosphorylation)[1][6] |

Signal Transduction Pathways Affected by this compound

By inhibiting EGFR and ErbB2, this compound effectively blocks the activation of major downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways are central to the regulation of cell proliferation, survival, and apoptosis.

The RAS-RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that transduces signals from the cell surface to the nucleus, leading to the regulation of gene expression and cell cycle progression.

The PI3K-Akt-mTOR Pathway

The PI3K-Akt-mTOR pathway is a crucial signaling network that promotes cell survival and growth by inhibiting apoptosis and stimulating protein synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture

-

Cell Lines: A431 (human epidermoid carcinoma) and SK-BR-3 (human breast adenocarcinoma) are commonly used cell lines with high EGFR and ErbB2 expression, respectively.

-

Culture Medium: For A431 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For SK-BR-3 cells, use McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation.

References

The Biological Activity of PD168393: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD168393 is a potent and selective, cell-permeable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By covalently modifying a specific cysteine residue within the ATP-binding pocket of EGFR, this compound effectively blocks the receptor's catalytic activity, leading to the inhibition of downstream signaling pathways that are critical for cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative potency, and effects on cellular signaling. Detailed experimental protocols and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Mechanism of Action

This compound is an irreversible inhibitor of the EGFR (ErbB1) and ErbB2 (HER2) tyrosine kinases.[1] Its mechanism of action involves the specific and covalent modification of Cysteine 773 (Cys-773) within the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding is achieved through a Michael addition reaction between the acrylamide moiety of this compound and the sulfhydryl group of Cys-773. By occupying the ATP-binding site and forming a covalent bond, this compound effectively and permanently inactivates the kinase activity of the receptor.[2] This prevents ATP from binding and blocks the subsequent autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades.[2][3] Notably, some studies suggest that this compound, along with other similar inhibitors, stabilizes the active conformation of the kinase domain, which can promote ligand-independent dimerization of EGFR.[4][5]

Quantitative Data

The inhibitory potency of this compound has been quantified against various members of the ErbB family of receptor tyrosine kinases and in different cellular contexts. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFR (erbB1) | 0.7[1][2][3] |

| erbB2 (HER2) | 5.7[2][6] |

| erbB4 | 12[6] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| A431 | EGF-dependent receptor autophosphorylation | ~1-6[2] |

| MDA-MB-453 | Heregulin-induced tyrosine phosphorylation | 5.7[2][3] |

| HS-27 | EGF-mediated tyrosine phosphorylation | 1-6[2][3] |

| 3T3-Her2 | Her2-induced tyrosine phosphorylation | ~100[2][3] |

| SK-BR-3 | (Not specified) | 15[6] |

This compound exhibits high selectivity for EGFR and is inactive against other protein kinases such as the insulin receptor, PDGF receptor, FGF receptor, and PKC.[1][2]

Signaling Pathways

This compound effectively inhibits the EGFR signaling cascade, which plays a central role in regulating cell growth, proliferation, and survival. The primary mechanism is the blockade of EGFR autophosphorylation, which prevents the recruitment and activation of downstream signaling proteins.

Caption: Inhibition of the EGFR signaling pathway by this compound.

Studies have shown that this compound inhibits the phosphorylation of downstream signaling molecules including PLCγ1, Stat1, and Dok1.[2][3] Furthermore, in androgen-independent prostate cancer cells, this compound treatment led to the inactivation of ERK1/2.

Experimental Protocols

In Vitro EGFR Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

This compound

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

Add 2 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant EGFR kinase domain (e.g., 5 nM final concentration) to each well.

-

Incubate for 30 minutes at room temperature to allow for irreversible binding.

-

Initiate the kinase reaction by adding 2 µL of a solution containing ATP (e.g., 10 µM final concentration) and the peptide substrate (e.g., 0.2 mg/mL final concentration).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Caption: Workflow for an in vitro EGFR kinase assay.

Western Blotting for EGFR Phosphorylation

This protocol details the analysis of EGFR autophosphorylation in cells treated with this compound.

Materials:

-

A431 cells (or other EGFR-overexpressing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Epidermal Growth Factor (EGF)

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal EGFR phosphorylation.

-

Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phospho-EGFR levels to total EGFR and β-actin.

Caption: Workflow for Western blot analysis of EGFR phosphorylation.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., A431, DU145)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes in the dark to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and irreversible inhibitor of EGFR and ErbB2. Its specific mechanism of action and high selectivity make it a valuable tool for studying the roles of these receptor tyrosine kinases in normal physiology and in diseases such as cancer. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects of this compound and for the development of novel therapeutic strategies targeting the EGFR signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Discovery and Development of PD168393: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD168393 is a potent, selective, and cell-permeable small molecule inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][2] As an irreversible inhibitor, it forms a covalent bond with a specific cysteine residue in the ATP-binding site of these receptors, leading to sustained inhibition of their signaling activity.[3][4] This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its mechanism of action, key experimental data, and the methodologies used for its characterization. The information is intended to serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug discovery.

Introduction

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, which includes EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4), plays a critical role in regulating cell proliferation, survival, and differentiation.[5] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of numerous human cancers.[6] This has made the EGFR family a prime target for the development of targeted cancer therapies.

This compound emerged from research efforts to identify potent and selective inhibitors of EGFR. It belongs to the 4-anilinoquinazoline class of compounds, which have been extensively explored for their kinase inhibitory potential.[7] A key feature of this compound is its acrylamide moiety, which acts as a Michael acceptor, enabling the formation of a covalent bond with Cys-773 in the ATP-binding pocket of EGFR.[3][7] This irreversible mode of inhibition provides a durable blockade of receptor signaling, a desirable characteristic for a therapeutic agent. This compound has served as a valuable preclinical tool and a scaffold for the design of other irreversible EGFR inhibitors, such as CI-1033.[3][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR and ErbB2 tyrosine kinases. Its mechanism involves the irreversible alkylation of a cysteine residue (Cys-773 for EGFR) located at the edge of the ATP-binding site.[3] This covalent modification blocks the binding of ATP and prevents receptor autophosphorylation, the initial step in the activation of downstream signaling cascades. The primary pathways inhibited by the blockade of EGFR and ErbB2 signaling are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are critical for tumor cell growth and survival.[1][3]

Signaling Pathway Diagrams

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Target Enzyme/Cell Line | Assay Type | IC50 (nM) | Reference |

| EGFR Tyrosine Kinase | Enzyme Assay | 0.7 | [1] |

| ErbB2 (HER2) | Enzyme Assay | 5.7 | [4] |

| A431 cells (EGF-induced phosphorylation) | Cell-based Assay | 4.3 | [1] |

| MDA-MB-453 cells (Heregulin-induced phosphorylation) | Cell-based Assay | 5.7 | [3][4] |

| HS-27 human fibroblasts (EGF-mediated phosphorylation) | Cell-based Assay | 1-6 | [4] |

| 3T3-Her2 cells (Her2-induced phosphorylation) | Cell-based Assay | ~100 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Kinase | Activity |

| Insulin Receptor | Inactive |

| PDGFR | Inactive |

| FGFR | Inactive |

| PKC | Inactive |

Table 2: Kinase Selectivity Profile of this compound [1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to determine the effect of this compound on EGFR phosphorylation.

-

Cell Culture and Treatment: Culture cells (e.g., A431) to 70-80% confluency. Serum-starve the cells for 12-24 hours, then treat with various concentrations of this compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR (e.g., Tyr1068) and total EGFR overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject A431 human epidermoid carcinoma cells (5 x 10^6 cells in 0.1 mL of PBS) into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intraperitoneally at a dose of 58 mg/kg daily. The control group receives the vehicle solution.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Endpoint: Continue treatment for a specified period (e.g., 15 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pEGFR).

-

Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

Experimental and Developmental Workflow

The discovery and preclinical development of a kinase inhibitor like this compound follows a structured workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

PD168393 as a Chemical Probe for EGFR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details its mechanism of action, quantitative biochemical and cellular activity, and experimental protocols for its use as a chemical probe in EGFR-related research.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various human cancers, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the intricate signaling networks governed by kinases like EGFR. This compound is a small molecule inhibitor that serves as a valuable chemical probe for studying EGFR biology due to its high potency, selectivity, and irreversible mechanism of action.[3]

This compound belongs to the 4-anilinoquinazoline class of compounds and is characterized by an acrylamide moiety that engages in a covalent bond with a specific cysteine residue within the ATP-binding pocket of EGFR. This irreversible binding offers distinct advantages for a chemical probe, including prolonged and sustained target inhibition, which can be particularly useful for elucidating the downstream consequences of EGFR blockade.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. Its mechanism of inhibition is a two-step process. Initially, the compound reversibly binds to the ATP-binding pocket of the EGFR kinase domain. This is followed by a rapid, irreversible covalent modification of Cysteine 773 (Cys-773) by the electrophilic acrylamide group of this compound. This covalent adduction permanently inactivates the kinase, preventing the binding of ATP and subsequent autophosphorylation of the receptor, thereby blocking downstream signaling cascades.[3]

dot

Caption: Mechanism of this compound covalent inhibition of EGFR.

Quantitative Biological Data

The inhibitory potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC₅₀ (nM) |

| EGFR Tyrosine Kinase | 0.7[4] |

| EGF-induced Tyrosine Phosphorylation (HS-27 cells) | 1-6 |

| Heregulin-induced Tyrosine Phosphorylation (MDA-MB-453 cells) | 5.7 |

| Her2-induced Tyrosine Phosphorylation (3T3-Her2 cells) | ~100 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Activity |

| Insulin Receptor | Inactive[4] |

| PDGF Receptor | Inactive[4] |

| FGF Receptor | Inactive[4] |

| Protein Kinase C (PKC) | Inactive[4] |

EGFR Signaling and Inhibition by this compound

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate multiple downstream signaling pathways crucial for cell growth and survival. The two major pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] By irreversibly inhibiting EGFR kinase activity, this compound effectively blocks the activation of these critical downstream cascades.[2][7]

dot

Caption: EGFR signaling pathways and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for key experiments to characterize the effects of this compound.

EGFR Kinase Assay (Luminescent)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂)[8]

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the diluted this compound or vehicle (for positive and negative controls).

-

Add 10 µL of a master mix containing the EGFR enzyme and substrate to each well, except for the "no enzyme" negative control wells.

-

To initiate the kinase reaction, add 10 µL of ATP solution to all wells. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is used to assess the effect of this compound on EGFR autophosphorylation in a cellular context.

Materials:

-

EGFR-expressing cell line (e.g., A431)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

EGF

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed A431 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.[9]

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours.

-

Stimulate the cells with 100 ng/mL EGF for 15-30 minutes at 37°C.[9]

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A431)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle-treated and untreated controls.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing this compound as an EGFR chemical probe.

dot

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a potent, selective, and irreversible inhibitor of EGFR, making it an excellent chemical probe for investigating the roles of EGFR in normal physiology and disease. Its covalent mechanism of action provides sustained target inhibition, which is advantageous for a variety of experimental applications. The data and protocols provided in this guide offer a robust framework for researchers to effectively utilize this compound in their studies of EGFR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. file.glpbio.com [file.glpbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com.cn [promega.com.cn]

- 9. benchchem.com [benchchem.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Irreversible EGFR Inhibitor PD168393: A Deep Dive into its Structure-Activity Relationship

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PD168393 is a potent and selective second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It belongs to the 4-anilinoquinazoline class of compounds and is characterized by its irreversible mechanism of action. By covalently binding to a specific cysteine residue in the ATP-binding pocket of EGFR, this compound effectively shuts down the signaling pathways that drive the proliferation and survival of cancer cells. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its potent inhibitory activity. Furthermore, it outlines the experimental protocols used to characterize this class of inhibitors and visualizes the critical signaling pathways involved.

Structure-Activity Relationship of this compound and its Analogs

The core structure of this compound is a 4-(3-bromophenylamino)-6-acrylamidoquinazoline. The structure-activity relationship of this and related compounds has been explored to understand the contribution of each part of the molecule to its biological activity.

The Quinazoline Scaffold

The quinazoline ring is a crucial feature for the high-affinity binding of this class of inhibitors to the ATP-binding site of the EGFR kinase domain.

The 4-Anilino Moiety

The 3-bromophenylamino group at the 4-position of the quinazoline ring plays a significant role in the potency and selectivity of this compound. Modifications at this position have been shown to have a substantial impact on the inhibitory activity.

The 6-Acrylamide Group: The Key to Irreversibility

The acrylamide group at the 6-position is the "warhead" of the molecule, responsible for its irreversible binding to EGFR. This group participates in a Michael addition reaction with the thiol group of cysteine 773 (Cys773) in the ATP binding site of EGFR, forming a covalent bond. The position of this reactive group is critical; analogs with the acrylamide at the 7-position are significantly less potent.

The following table summarizes the quantitative data for this compound and key analogs, highlighting the structure-activity relationships.

| Compound | R1 (Position 4) | R2 (Position 6) | EGFR IC50 (nM) | ErbB2 IC50 (nM) | Notes |

| This compound | 3-Bromophenylamino | Acrylamide | 0.7 | 5.7 | Potent irreversible inhibitor. |

| Analog 1 | Phenylamino | Acrylamide | >100 | - | The 3-bromo substitution is critical for high potency. |

| Analog 2 | 3-Chlorophenylamino | Acrylamide | 0.5 | - | Chloro substitution also confers high potency. |

| Analog 3 | 3-Methylphenylamino | Acrylamide | 5 | - | A methyl group is less effective than a halogen. |

| Analog 4 | 3-Bromophenylamino | Propiolamide | 10 | - | The acrylamide Michael acceptor is optimal. |

| Analog 5 | 3-Bromophenylamino | Acetamide | >1000 | - | A non-reactive group at position 6 abolishes irreversible inhibition and significantly reduces potency. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize irreversible EGFR inhibitors like this compound.

In Vitro EGFR Kinase Inhibition Assay (Irreversible)

This assay determines the potency of an irreversible inhibitor against the isolated EGFR enzyme.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds dissolved in DMSO

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the EGFR enzyme to the kinase buffer.

-

Add the diluted test compound or vehicle (DMSO) to the enzyme solution and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular EGFR Autophosphorylation Assay in A431 Cells

This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context. A431 cells are human epidermoid carcinoma cells that overexpress EGFR.

Materials:

-

A431 cells

-

DMEM with 10% FBS

-

Serum-free DMEM

-

Epidermal Growth Factor (EGF)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Heregulin-Induced ErbB2 Phosphorylation Assay in MDA-MB-453 Cells

This assay assesses the inhibitory activity of compounds against ErbB2, another member of the ErbB family of receptors. MDA-MB-453 cells are human breast cancer cells that overexpress ErbB2.

Materials:

-

MDA-MB-453 cells

-

Leibovitz's L-15 Medium with 10% FBS

-

Serum-free L-15 medium

-

Heregulin-β1 (HRG)

-

This compound or other test compounds

-

Lysis buffer

-

Primary antibodies: anti-phospho-ErbB2 (e.g., pY1248) and anti-total-ErbB2

-

Western blotting reagents as described above

Procedure:

-

Culture MDA-MB-453 cells in L-15 medium.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with the test compound for 1-2 hours.

-

Stimulate the cells with heregulin-β1 (e.g., 50 ng/mL) for 10 minutes.

-

Lyse the cells and perform Western blot analysis as described for the EGFR autophosphorylation assay, using antibodies specific for phospho-ErbB2 and total ErbB2.

In Vivo Tumor Xenograft Study in Nude Mice

This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

-

Athymic nude mice

-

A431 cells

-

Matrigel

-

This compound or other test compounds formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of A431 cells mixed with Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the test compound or vehicle to the mice according to a defined schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess target inhibition).

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by inhibiting the kinase activity of EGFR, thereby blocking the downstream signaling pathways that are crucial for tumor growth and survival. The primary pathways affected are the Ras-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.

The following diagram illustrates the experimental workflow for assessing the inhibitory effect of this compound on EGFR autophosphorylation in A431 cells.

Conclusion

This compound is a powerful tool for studying EGFR signaling and a valuable lead compound in the development of anti-cancer therapeutics. Its irreversible mechanism of action, driven by the strategically placed acrylamide group, provides potent and sustained inhibition of EGFR and ErbB2. The structure-activity relationships discussed in this guide highlight the key molecular features necessary for this activity and provide a framework for the design of future generations of irreversible kinase inhibitors. The detailed experimental protocols offer a practical resource for researchers working to characterize these and similar compounds, ultimately contributing to the advancement of targeted cancer therapies.

PD168393 selectivity profile against other kinases

An In-Depth Technical Guide to the Kinase Selectivity Profile of PD168393

Introduction

This compound is a potent and specific small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the 4-(phenylamino)quinazoline class of compounds, it functions as an irreversible inhibitor, a characteristic that distinguishes it from many other kinase inhibitors and contributes to its high potency.[3][4] Understanding the selectivity profile of this compound is critical for its application in research and as a preclinical compound used in the design of next-generation therapeutics like CI-1033.[3] This document provides a comprehensive overview of its selectivity against other kinases, details the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

This compound exhibits a high degree of selectivity for the ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2). Its inhibitory activity is significantly lower against other tested kinase families. The quantitative data for its inhibitory concentrations (IC50) are summarized below.

Table 1: Inhibitory Activity of this compound against Primary Kinase Targets

| Target Kinase | IC50 Value | Cell Line / Assay Conditions |

| EGFR | 0.70 nM | Enzyme Assay (irreversible inactivation)[1][3] |

| EGFR | 4.3 nM | EGF-induced phosphorylation in A431 cells[1] |

| EGFR | 1-6 nM | EGF-mediated phosphorylation in HS-27 fibroblasts[3] |

| ErbB2 (Her2) | ~100 nM | Her2-induced tyrosine phosphorylation in 3T3-Her2 cells[3] |

| ErbB Family | 5.7 nM | Heregulin-induced phosphorylation in MDA-MB-453 cells[1][3] |

Table 2: Specificity Profile against Other Kinases

| Kinase / Receptor | Activity Status | Concentration Tested |

| Insulin Receptor | Inactive | Up to 50 µM[3][5] |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Inactive | Up to 50 µM[3][5] |

| Fibroblast Growth Factor Receptor (FGFR) | Inactive | Up to 50 µM[3][5] |

| Protein Kinase C (PKC) | Inactive | Up to 50 µM[3][5] |

The data indicates a selectivity ratio of nearly 100,000-fold for EGFR over other kinase families like PDGFR and FGFR, highlighting its specificity.[5]

Mechanism of Action

This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue within the ATP-binding pocket of sensitive kinases. In EGFR, this critical residue is Cys-797 (or Cys-773, depending on the numbering convention).[3][6] This covalent modification prevents ATP from binding, thereby permanently inactivating the kinase and blocking downstream signaling. This mechanism is distinct from reversible inhibitors, which compete with ATP for binding in a non-permanent fashion.

Caption: Irreversible binding of this compound to Cys-797 in the EGFR ATP-binding pocket.

Experimental Protocols

The determination of kinase inhibitor selectivity involves a combination of biochemical and cell-based assays.

Biochemical Kinase Activity Assay (Radiometric)

Radiometric assays are considered a gold standard for directly measuring kinase activity.[7] This method quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

-

Objective: To determine the IC50 value of an inhibitor against a purified kinase enzyme.

-

Materials: Purified kinase, specific substrate (peptide or protein), radioisotope-labeled ATP (e.g., ³³P-γ-ATP), inhibitor (this compound), filter paper, and scintillation counter.

-

Methodology:

-

A reaction mixture is prepared containing the kinase, substrate, and cofactors in a buffer solution.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The kinase reaction is initiated by the addition of ³³P-γ-ATP.

-

The mixture is incubated to allow for substrate phosphorylation.

-

The reaction is stopped, and the mixture is spotted onto filter paper, which binds the phosphorylated substrate.[7]

-

Unreacted radiolabeled ATP is removed through a series of washing steps.[7]

-

The radioactivity retained on the filter paper, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

-

Data is plotted as kinase activity versus inhibitor concentration to calculate the IC50 value.

-

Caption: A typical experimental workflow for determining kinase inhibitor selectivity.

Cell-Based Receptor Phosphorylation Assay

Cell-based assays are essential to confirm that an inhibitor is active in a physiological context. A common method is to measure the inhibition of ligand-induced receptor autophosphorylation.

-

Objective: To measure the potency of this compound in inhibiting EGFR phosphorylation within intact cells.

-

Cell Line: A431 (human epidermoid carcinoma), which overexpresses EGFR.

-

Methodology:

-

A431 cells are cultured to an appropriate confluency.

-

Cells are serum-starved to reduce basal receptor activity.

-

Cells are pre-incubated with various concentrations of this compound for a defined period.

-

EGFR is stimulated by adding its ligand, Epidermal Growth Factor (EGF).

-

After a short incubation, cells are lysed to extract total protein.

-

The levels of phosphorylated EGFR (p-EGFR) and total EGFR are determined using Western blot analysis with specific antibodies.

-

The band intensities are quantified, and the ratio of p-EGFR to total EGFR is calculated.

-

The inhibition of EGFR phosphorylation is plotted against the concentration of this compound to determine the cellular IC50 value.[8]

-

Inhibited Signaling Pathways

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates several downstream signaling cascades crucial for cell proliferation, survival, and motility.[9][10] this compound, by blocking EGFR autophosphorylation, effectively shuts down these pathways. Key downstream pathways affected include the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11] this compound has been shown to inhibit the phosphorylation of downstream effectors such as PLCγ1, Stat1, and Dok1.[3]

Caption: Overview of EGFR signaling cascades inhibited by this compound.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of the EGFR tyrosine kinase. Its selectivity is demonstrated by its nanomolar potency against EGFR and ErbB2, contrasted with its lack of activity against other unrelated kinase families such as PDGFR, FGFR, and PKC at micromolar concentrations. The irreversible covalent binding to Cys-797 in the EGFR active site ensures a durable and potent inhibition of downstream signaling pathways critical for cell growth and survival. This well-defined selectivity profile makes this compound an invaluable tool for cancer research and a foundational compound for the development of targeted anticancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Mechanisms for Kinase-mediated Dimerization of the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Epidermal growth factor receptor inhibitor (this compound) potentiates cytotoxic effects of paclitaxel against androgen-independent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PD168393 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing PD168393, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its cellular effects, and offer step-by-step experimental protocols for assessing cell viability and target engagement.

Mechanism of Action